![molecular formula C14H21NO B1318931 3-[(2-Ethylphenoxy)methyl]piperidine CAS No. 802037-46-3](/img/structure/B1318931.png)

3-[(2-Ethylphenoxy)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

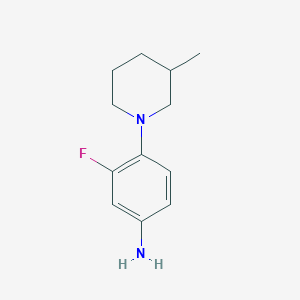

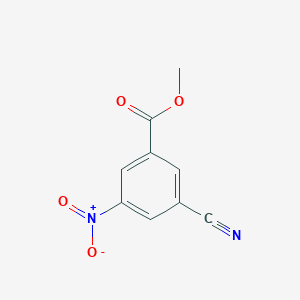

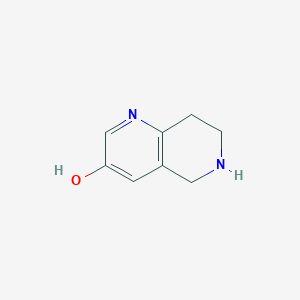

“3-[(2-Ethylphenoxy)methyl]piperidine” is a compound used in proteomics research . It has a molecular formula of C14H21NO and a molecular weight of 219.32 .

Synthesis Analysis

The synthesis of 3-[(2-Ethylphenoxy)methyl]piperidine derivatives has been reported in the literature . These compounds were synthesized and screened as potential antidepressant agents . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “3-[(2-Ethylphenoxy)methyl]piperidine” consists of a piperidine ring with a 2-ethylphenoxy methyl group attached . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique

Antidepressant and Anticonvulsant Potential

- Antidepressant Activity : 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives exhibit potential as antidepressants, comparable to established drugs like viloxazine. They are synthesized and evaluated using the reserpine interaction test in mice and biogenic amines reuptake inhibition in pig brain synaptosomes (Balsamo et al., 1987).

- Anticonvulsant Properties : These compounds also show anticonvulsant activity, tested via pentyleneetrazole antagonism, along with approximate acute toxicity evaluations (Balsamo et al., 1987).

Molecular Structure Analysis

- Structural Insights : The molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been reported. It forms H-bonded dimers in the crystal lattice, held together by C-H...π interactions between the piperidine equatorial α-hydrogen and the aromatic ring and C-H...O interactions (Khan et al., 2013).

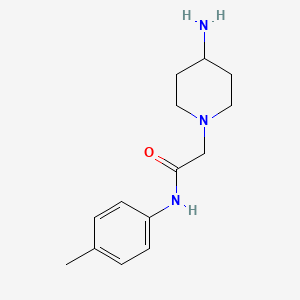

Aromatase Inhibition and Cancer Research

- Aromatase Inhibitors : 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to 3-[(2-Ethylphenoxy)methyl]piperidine, have been synthesized and evaluated as inhibitors of estrogen biosynthesis, with potential implications in breast cancer treatment (Hartmann & Batzl, 1986).

Experimental and Theoretical Studies in Drug Development

- Drug Development Research : Experimental synthesis and theoretical data support the high antioxidant value of related alkylaminophenol compounds, indicating potential as biologically active drugs (Ulaş, 2020).

Neuropharmacology and Receptor Binding

- Opiate Receptor Studies : Research on halogenated 4-(phenoxymethyl)piperidines, as potential δ receptor ligands, explores the affinity and selectivity of these compounds in receptor binding assays, contributing to understanding of opiate receptor interactions (Waterhouse et al., 1997).

Anti-Inflammatory Research

- Macrophage Activation Inhibition : A novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide, inhibits macrophage activation and suppresses graft rejection, showing promise as an anti-inflammatory agent (Takeiri et al., 2011).

Orientations Futures

Piperidine derivatives, including “3-[(2-Ethylphenoxy)methyl]piperidine”, continue to be an area of interest in drug design and pharmaceutical research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-[(2-ethylphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-13-7-3-4-8-14(13)16-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOWZWPLFMKWJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Ethylphenoxy)methyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)

![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)